Bremelanotide

Vue d'ensemble

Description

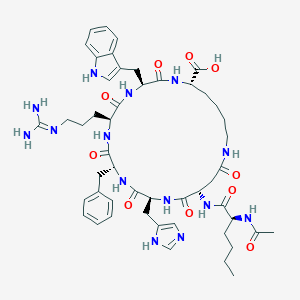

Bremelanotide (Vyleesi®) is a synthetic cyclic heptapeptide analogue of α-melanocyte-stimulating hormone (α-MSH) approved by the FDA in 2019 for acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women . Its structure (Ac-Nle-cyclo[DHfRWK]-OH) features a homodetic cyclic backbone stabilized by an amide bond between Asp and Lys residues, alongside D-amino acids that enhance enzymatic stability and bioavailability . This compound primarily agonizes melanocortin receptors (MCRs), particularly MC1R and MC4R, modulating central pathways involved in sexual desire and arousal . Subcutaneous administration achieves 100% bioavailability, with a median Tmax of 1 hour and transient blood pressure (BP) elevations peaking at 4 hours .

Méthodes De Préparation

Solid-Phase Synthesis Approaches

Fmoc-Based Solid-Phase Synthesis

The Fmoc (fluorenylmethyloxycarbonyl) strategy is the most widely used method for bremelanotide synthesis. A representative protocol involves the following steps:

-

Resin Functionalization :

Rink-Amide-AM resin is swollen in dichloromethane (DCM) and functionalized with 4-(hydroxymethyl)benzoic acid (HMBA) using -diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents . -

Amino Acid Assembly :

Fmoc-protected amino acids are sequentially coupled using HOBt/DIC activation. For example, Fmoc-Lys(IVDde)-OH is coupled to the HMBA-resin, followed by deprotection with 20% piperidine in dimethylformamide (DMF) . -

Cyclization :

Cyclization is performed on-resin using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIPEA) to form the Asp-Lys lactam bond .

Key Advantages :

Resin Selection and Functionalization

Resins such as Rink-Amide-AM and Wang resins are preferred for their compatibility with Fmoc chemistry. HMBA-linked resins enable efficient cleavage under mild acidic conditions (e.g., 95% trifluoroacetic acid (TFA)), minimizing side reactions .

Solution-Phase Synthesis and Cyclization Techniques

Linear Peptide Assembly

Linear precursors are synthesized using solution-phase methods, with tert-butyloxycarbonyl (Boc) protection for side chains. For example:

-

Boc-Asp(OFm)-OH and Boc-Lys(Fmoc)-OH are coupled sequentially using dicyclohexylcarbodiimide (DCC) and HOBt .

Cyclization in Solution

Cyclization is achieved using diphenylphosphoryl azide (DPPA) in dimethyl sulfoxide (DMSO), yielding the cyclic peptide with >90% efficiency .

Challenges :

-

Requires extensive purification to remove oligomers.

-

Overall yields are lower (40–50%) compared to solid-phase methods .

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

This compound is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Typical conditions include:

Analytical Characterization

-

Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular weight ( 1,025.16 for [M+H]) .

-

Amino Acid Analysis : Hydrolysis with 6N HCl at 110°C for 24 h verifies residue composition .

Scale-Up and Industrial Production Considerations

Manufacturing Process

The commercial process (e.g., for Vyleesi®) involves:

-

Large-scale solid-phase synthesis using automated peptide synthesizers.

-

Cleavage with TFA:thioanisole:water (95:2.5:2.5) to remove protecting groups .

Critical Parameters :

Cost and Yield Optimization

-

Cost Drivers : Resin reuse, solvent recycling, and reduced coupling times.

-

Yield Improvements : Optimized coupling protocols increase yields from 17% to >80% .

Comparative Analysis of Synthesis Methodologies

Analyse Des Réactions Chimiques

Degradation Pathways

Bremelanotide undergoes hydrolysis and oxidation under specific conditions:

Hydrolytic Degradation

- Primary Mechanism : Cleavage of amide bonds in aqueous environments, producing linear peptides and amino acids .

- Accelerated by : High temperature (>40°C) and extreme pH (<3 or >9) .

- Metabolites : Identified fragments include Ac-Nle-Asp-His and D-Phe-Arg-Trp-Lys-OH .

Oxidative Degradation

- Susceptible Residues : Tryptophan (Trp) and histidine (His) undergo oxidation in the presence of strong oxidants .

- Products : N-formylkynurenine (Trp oxidation) and 2-oxo-histidine .

Physical Stability

Chemical Stability

- pH Sensitivity : Stable at pH 4–7 (optimal for subcutaneous formulation) .

- Thermal Decomposition : Degrades at >230°C, releasing CO₂ and NH₃ .

Metabolic Reactions

In vivo, this compound is metabolized via hydrolysis by plasma peptidases :

- Half-life : 2.7 hours (subcutaneous administration) .

- Excretion : 64.8% renal (unchanged peptide fragments), 22.8% fecal .

Compatibility and Incompatibilities

| Category | Compatible | Incompatible | Source |

|---|---|---|---|

| Solvents | Water, DMSO, methanol | Acetone, acetonitrile | |

| Excipients | Glycerin, HSA/BSA | Strong oxidants (e.g., H₂O₂) |

Analytical Characterization

Applications De Recherche Scientifique

Treatment of Hypoactive Sexual Desire Disorder

Clinical Efficacy:

Bremelanotide has been evaluated extensively in clinical trials for its efficacy in treating HSDD. The pivotal RECONNECT trials (Phase 3) demonstrated that this compound significantly improved sexual desire and reduced distress related to low sexual desire in premenopausal women. In these trials, participants receiving this compound reported statistically significant increases in Female Sexual Function Index-desire domain scores compared to placebo groups. The results indicated an average increase of 0.35 points (P<.001) across integrated studies, highlighting its effectiveness .

Safety Profile:

The safety profile of this compound was deemed favorable, with most treatment-emergent adverse events being mild to moderate in intensity. Common side effects included nausea, flushing, and headache, occurring in over 10% of participants . The long-term safety and efficacy were further confirmed in a 52-week open-label extension study, where sustained improvements in sexual desire were reported .

Potential Applications Beyond HSDD

Combination Therapy for Erectile Dysfunction:

Recent developments have explored the use of this compound in combination with phosphodiesterase type 5 (PDE5) inhibitors for the treatment of erectile dysfunction (ED). A Phase 2 study was initiated to evaluate this combination therapy, particularly for patients who did not respond to PDE5 inhibitor monotherapy. The rationale behind this approach is that this compound may provide synergistic effects when combined with these traditional ED treatments .

Mechanism of Action:

This compound operates through the activation of melanocortin receptors, which are implicated in various physiological processes including sexual arousal. By modulating these pathways, this compound can enhance sexual desire and arousal mechanisms that are often dysregulated in individuals with HSDD .

Case Study: Recalcitrant Priapism

A notable case study reported severe adverse effects associated with this compound, including recalcitrant priapism and tachycardia. This highlights the importance of monitoring patients for potential complications during treatment . Such findings underscore the necessity for further research into the safety parameters and risk management when prescribing this compound.

Data Summary Table

| Application | Population | Efficacy Results | Common Side Effects |

|---|---|---|---|

| Treatment of HSDD | Premenopausal women | Increase in sexual desire scores (0.35 points) | Nausea, flushing, headache |

| Combination therapy for ED | ED patients non-responsive to PDE5i | Under investigation | Not yet established |

| Long-term safety | Participants from RECONNECT trials | Sustained improvements over 52 weeks | Mild to moderate adverse events |

Mécanisme D'action

Bremelanotide exerts its effects by activating melanocortin receptors, specifically the MC1R, MC3R, MC4R, and MC5R subtypes. These receptors are involved in various physiological processes, including sexual arousal, appetite regulation, and energy homeostasis. The activation of these receptors leads to the release of neurotransmitters like dopamine, which play a crucial role in sexual desire and arousal .

Comparaison Avec Des Composés Similaires

Structural and Mechanistic Comparisons

Table 1: Key Structural and Pharmacological Differences

Efficacy and Clinical Outcomes

Pharmacokinetic Comparisons

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Flibanserin | Setmelanotide |

|---|---|---|---|

| Tmax (h) | 1.0 | 0.75–1.5 | 6–8 |

| Bioavailability | 100% (subcutaneous) | 33% (oral) | High (subcutaneous) |

| Half-life (h) | 2.5 | 11 | 11 |

Activité Biologique

Bremelanotide, a cyclic heptapeptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone, has garnered attention for its role in enhancing sexual desire and addressing hypoactive sexual desire disorder (HSDD) in premenopausal women. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound primarily acts as an agonist at melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), which is implicated in various physiological functions including appetite regulation and sexual behavior. The modulation of these receptors influences neurotransmitter pathways associated with sexual arousal and desire. Specifically, this compound is believed to enhance excitatory pathways while inhibiting those that lead to sexual inhibition, thus improving sexual responsiveness and desire in women with HSDD .

Study Overview

This compound's efficacy was evaluated through two pivotal phase 3 clinical trials (RECONNECT studies), which included 1,267 premenopausal women diagnosed with HSDD. Participants were randomized to receive either this compound (1.75 mg subcutaneously) or a placebo over a 24-week period. The primary endpoints were measured using the Female Sexual Function Index (FSFI) and the Female Sexual Distress Scale (FSDS) .

Results Summary

The results from both studies demonstrated statistically significant improvements in sexual desire and reductions in distress associated with low sexual desire:

| Study | Change in FSFI-D | P-Value | Change in FSDS-DAO | P-Value |

|---|---|---|---|---|

| Study 301 | 0.30 | <0.001 | -0.37 | <0.001 |

| Study 302 | 0.42 | <0.001 | -0.29 | 0.005 |

| Integrated Studies | 0.35 | <0.001 | -0.33 | <0.001 |

These findings indicate that this compound significantly enhances sexual desire compared to placebo, with responder rates of approximately 58% for this compound versus 36% for placebo .

Safety Profile

This compound was generally well-tolerated among participants, although some adverse effects were noted:

- Nausea : 40%

- Flushing : 21%

- Headache : 12%

Most adverse events were mild to moderate in intensity, indicating a favorable safety profile for long-term use .

Long-Term Efficacy

In an open-label extension of the RECONNECT studies lasting up to 76 weeks, patients continued to experience sustained improvements in sexual desire and reductions in distress, reinforcing the long-term efficacy of this compound . The changes observed in FSFI-D scores were greater than the minimal clinically important difference of +0.6, indicating meaningful clinical benefits over time .

Case Studies and Additional Research Findings

Several case studies have further elucidated the role of this compound in clinical practice:

- Case Study A : A 39-year-old woman with a history of HSDD reported significant improvements in sexual satisfaction and frequency of sexual activity after initiating this compound treatment.

- Case Study B : Another participant noted a marked reduction in anxiety related to sexual performance after consistent use of this compound over six months.

These anecdotal reports align with clinical trial findings, suggesting that this compound not only improves physiological responses but also enhances psychological well-being related to sexual health.

Q & A

Q. What are the primary melanocortin receptor subtypes targeted by bremelanotide, and how can experimental models distinguish their functional contributions?

Classification : Basic

Methodological Answer :

this compound is a synthetic peptide analog of α-MSH that non-selectively activates melanocortin receptors (MC1R–MC5R), with highest affinity for MC4R and MC1R . To dissect receptor-specific contributions:

- Use knockout murine models (e.g., MC4R⁻/⁻ vs. wild-type) to isolate behavioral or physiological responses.

- Apply radioligand binding assays with selective antagonists (e.g., HS014 for MC4R) to quantify receptor occupancy.

- Employ in vitro cell lines transfected with individual MC receptors to measure cAMP signaling .

Q. How should researchers design clinical trials to control for placebo effects in studies evaluating this compound for hypoactive sexual desire disorder (HSDD)?

Classification : Advanced

Methodological Answer :

- Adopt a randomized, double-blind, placebo-controlled crossover design with a washout period (e.g., 4–6 weeks) to mitigate carryover effects .

- Incorporate patient-reported outcomes (PROs) like the Female Sexual Function Index (FSFI) and Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO), validated for HSDD .

- Use active placebos mimicking transient side effects (e.g., flushing) to maintain blinding, as this compound-induced nausea (67.7% mild cases) can unmask treatment allocation .

Q. What statistical approaches resolve contradictions in this compound’s efficacy data across phase 3 trials?

Classification : Advanced

Methodological Answer :

- Perform meta-analysis of pooled data from RECONNECT trials (NCT02333071/NCT02338960) to increase power, using random-effects models to account for heterogeneity .

- Apply responder analysis (e.g., ≥1.2-point improvement in FSFI-Desire subscale) rather than mean differences, as response rates were 58.2% vs. 35.6% (breme vs. placebo) .

- Adjust for baseline severity stratification to address subgroup variability (e.g., acquired vs. generalized HSDD) .

Q. How can transient blood pressure changes post-bremelanotide administration be reliably measured in ambulatory settings?

Classification : Basic

Methodological Answer :

- Use 24-hour ambulatory blood pressure monitoring (ABPM) with 15-minute intervals for 4 hours post-dose to capture peaks (e.g., systolic BP ↑8.4 mmHg at 15 minutes) .

- Pair with telemetry in preclinical models to correlate central vs. peripheral hemodynamic effects.

- Analyze heart rate variability (HRV) to assess autonomic nervous system modulation during BP spikes .

Q. What methodologies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound’s short half-life (hours)?

Classification : Advanced

Methodological Answer :

- Use non-compartmental analysis (NCA) with frequent sampling (0–12 hours) to characterize rapid absorption (Tₘₐₓ = 0.5–1.5 hours) .

- Develop mechanistic PK/PD models linking plasma concentrations to PROs (e.g., FSFI scores), accounting for hysteresis due to delayed CNS effects .

- Apply population PK modeling to identify covariates (e.g., BMI, injection site) affecting inter-individual variability .

Q. How do researchers validate the purity and stability of this compound in preclinical formulations?

Classification : Basic

Methodological Answer :

- Conduct reverse-phase HPLC with UV detection (λ = 220 nm) to confirm purity ≥98% and monitor degradation products (e.g., oxidation at Trp residue) .

- Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to quantify peptide integrity.

- Use circular dichroism (CD) spectroscopy to assess secondary structure preservation in lyophilized vs. liquid formulations .

Q. What ethical considerations arise when designing open-label extension (OLE) studies for this compound?

Classification : Advanced

Methodological Answer :

- Address selection bias by including only completers of the double-blind phase, as OLEs may overrepresent responders .

- Monitor long-term hyperpigmentation risk (1% incidence) with dermatological assessments every 6 months, as effects may persist post-treatment .

- Implement data safety monitoring boards (DSMBs) to review unblinded adverse events (e.g., hypertension, nausea) in real-time .

Q. Table 1: Key Efficacy Endpoints from Phase 3 this compound Trials

Q. How can preclinical studies differentiate this compound’s pro-sexual effects from nonspecific locomotor activation?

Classification : Basic

Methodological Answer :

- Use partner preference paradigms in rodents, comparing time spent with sexually receptive vs. non-receptive partners.

- Quantify ultrasonic vocalizations (50 kHz) as a marker of positive affect, independent of motor activity .

- Administer dopamine antagonists (e.g., haloperidol) to test if this compound’s effects require mesolimbic DA pathways .

Propriétés

IUPAC Name |

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHBJDQSGDNCIV-MFVUMRCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893711 | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189691-06-3 | |

| Record name | Bremelanotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189691063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bremelanotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bremelanotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREMELANOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y24O4F92S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.